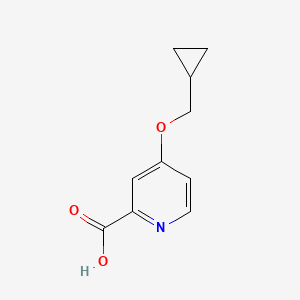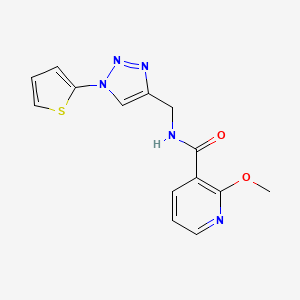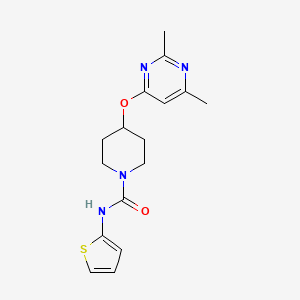![molecular formula C21H26N2O3S B2947195 N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide CAS No. 1050654-99-3](/img/structure/B2947195.png)
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide, also known as BPP, is a chemical compound that has recently gained attention in the field of scientific research. It is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is widely expressed in sensory neurons and plays a crucial role in pain sensation. The purpose of
Wirkmechanismus
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide works by selectively inhibiting the TRPV1 channel, which is involved in the transmission of pain signals. TRPV1 is activated by a variety of stimuli, including heat, acid, and capsaicin, and its activation results in the release of neuropeptides that contribute to pain sensation. This compound binds to a specific site on the channel and prevents its activation, thereby reducing the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models. This compound has a relatively short half-life and is rapidly metabolized, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPV1, which makes it a valuable tool for studying the role of this channel in pain sensation. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide. One area of interest is the development of novel analgesics based on this compound's mechanism of action. Another area of interest is the exploration of this compound's potential anti-inflammatory and anti-cancer effects. Additionally, further research is needed to determine the optimal dosing and delivery methods for this compound in clinical settings.
Synthesemethoden
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide can be synthesized using a multi-step process. The first step involves the reaction of propylamine with 3-bromopropionyl chloride to form N-propyl-3-bromopropionamide. This intermediate is then reacted with sodium hydride and benzyl bromide to form N-benzyl-N-propyl-3-bromopropionamide. The final step involves the reaction of this intermediate with (E)-2-phenylethenylsulfonyl azide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of pain. TRPV1 is known to play a critical role in pain sensation, and this compound's ability to selectively inhibit this channel makes it an attractive target for the development of novel analgesics. This compound has been shown to be effective in a variety of pain models, including inflammatory pain, neuropathic pain, and cancer pain. In addition to its analgesic properties, this compound has also been studied for its potential anti-inflammatory and anti-cancer effects.
Eigenschaften
IUPAC Name |
N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-16-23(18-20-11-7-4-8-12-20)21(24)13-15-22-27(25,26)17-14-19-9-5-3-6-10-19/h3-12,14,17,22H,2,13,15-16,18H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWNRMRHYKTHNE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)

![N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2947125.png)

![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)



